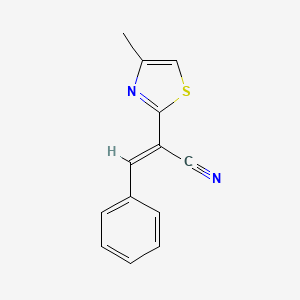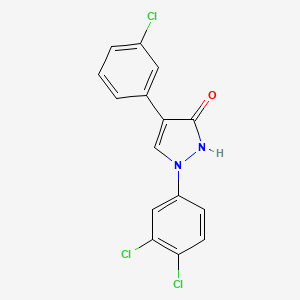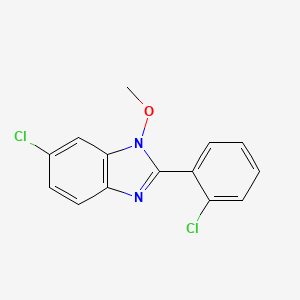![molecular formula C11H11ClN2 B3037059 [2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 418762-88-6](/img/structure/B3037059.png)
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine” often involves reactions with amines . For instance, the synthesis of 1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide involves cycloaddition reactions and subsequent transformations.Chemical Reactions Analysis
Pyrrole-containing compounds, like “[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine”, are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Wissenschaftliche Forschungsanwendungen
X-ray Crystallographic and DFT Study
- Schiff base compounds related to [2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine exhibit complementary hydrogen bonding in bidentate pyrrolide-imine forms. These compounds show promise in solid-state reactions and have been analyzed through X-ray diffraction and density functional theory (Akerman & Chiazzari, 2014).
Palladium(II) and Platinum(II) Complexes
- Schiff base ligands derived from similar compounds have been used to create new palladium(II) and platinum(II) complexes. These complexes show potential anticancer activity and DNA-binding affinity, indicating their potential in cancer therapy (Mbugua et al., 2020).
Novel Cytotoxic Agents
- Derivatives of [2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine have been synthesized for potential use as cytotoxic agents against cancer cells, showing comparable or better activity against certain cell lines compared to reference drugs (Ramazani et al., 2014).
Catalytic Evaluation
- Derivatives of this compound have been synthesized and evaluated for catalytic applications, especially in reactions where the palladacycle remains in the Pd(II) state. This research demonstrates the potential of these compounds in catalysis (Roffe et al., 2016).
Iron(III) Complexes for Cellular Imaging
- Iron(III) complexes using Schiff base derivatives related to [2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine have been synthesized for cellular imaging and photocytotoxicity. These complexes show significant potential in generating reactive oxygen species under red light, indicating their utility in cancer treatment (Basu et al., 2014).
Eigenschaften
IUPAC Name |
(2-chloro-6-pyrrol-1-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLDHFUUHRCITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036984.png)
![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)



![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)
![2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine](/img/structure/B3036992.png)
![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)
![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)
![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)